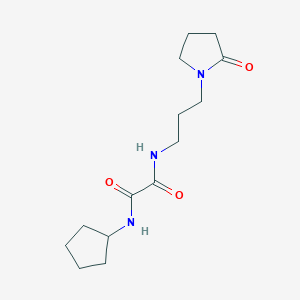

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide” is a small molecule with the molecular formula C14H23N3O3 and a molecular weight of 281.356. It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .

Synthesis Analysis

The synthesis of similar compounds, such as substituted 2-(2-oxopyrrolidin-1-yl)acetamides, has been reported. The reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated. Thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids afforded 2-(2-oxopyrrolidin-1-yl)acetamides .Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C14H23N3O3/c1-10(18)15-8-6-12-17-9-4-5-13(17)19/h4-9H2,1H3,(H,15,18). This indicates the presence of a cyclopentyl group, a propyl group, and a 2-oxopyrrolidin-1-yl group in the molecule .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Structural Analysis

Novel Synthetic Approaches : Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a method that could potentially be applied to the synthesis of compounds like N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide. This method is operationally simple and high yielding, offering a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Structural and Theoretical Analysis : Jotani et al. (2016) conducted a structural, Hirshfeld surface, and theoretical analysis of conformational polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide, highlighting the importance of hydrogen bonding in the crystalline structure. Such studies are crucial for understanding the structural properties of complex molecules, including oxalamides (Jotani et al., 2016).

Catalytic and Complexation Reactions : The synthesis and complexation reactions of a new acyclic diamide, as reported by Brooker et al. (1999), provide insight into the potential for this compound to participate in complexation and catalytic processes, which could be valuable in materials science and catalysis (Brooker et al., 1999).

Biological Activity and Applications

Biological Activity and Drug Development : The metabolism and disposition study of a selective α7 nicotinic acetylcholine receptor agonist by Shaffer et al. (2007) illustrates the importance of understanding the pharmacokinetics of complex organic molecules. Such research could inform the development of drugs based on the structural framework of compounds like this compound, highlighting their potential in drug discovery (Shaffer et al., 2007).

Chemical Biology and Synthetic Libraries : Narayan et al. (2014) discussed the catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis, which is relevant for synthesizing complex molecules with potential biological activities. This approach could be applicable to the synthesis and study of this compound derivatives for use in chemical biology (Narayan et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and how stable it remains in the body.

Propiedades

IUPAC Name |

N'-cyclopentyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c18-12-7-3-9-17(12)10-4-8-15-13(19)14(20)16-11-5-1-2-6-11/h11H,1-10H2,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJDOPUWLGCECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCCCN2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2983406.png)

![Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2983414.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2983417.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)

![Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate](/img/structure/B2983424.png)